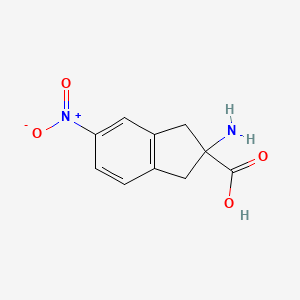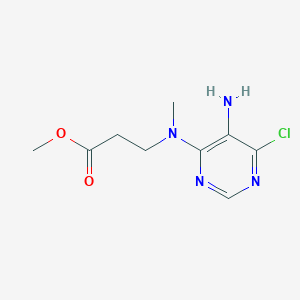
Methyl3-((5-amino-6-chloropyrimidin-4-yl)(methyl)amino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-((5-amino-6-chloropyrimidin-4-yl)(methyl)amino)propanoate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((5-amino-6-chloropyrimidin-4-yl)(methyl)amino)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-amino-6-chloropyrimidine-4-carbaldehyde.
Formation of Intermediate: The carbaldehyde is then reacted with methylamine to form the corresponding Schiff base.
Reduction: The Schiff base is reduced using a suitable reducing agent such as sodium borohydride to yield the desired amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl 3-((5-amino-6-chloropyrimidin-4-yl)(methyl)amino)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted pyrimidine derivatives.
Oxidation: Nitro derivatives.
Reduction: Secondary amines.
Hydrolysis: Carboxylic acids.
科学的研究の応用
Methyl 3-((5-amino-6-chloropyrimidin-4-yl)(methyl)amino)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, including anticancer and antiviral drugs.
Biological Studies: The compound is studied for its biological activity and potential therapeutic effects.
Chemical Biology: It is used in the development of chemical probes to study biological pathways and molecular targets.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.
作用機序
The mechanism of action of Methyl 3-((5-amino-6-chloropyrimidin-4-yl)(methyl)amino)propanoate involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting enzymes or receptors involved in key biological pathways. For example, it may inhibit DNA synthesis by targeting enzymes involved in nucleotide metabolism. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
Methyl 3-((2-amino-6-chloropyrimidin-4-yl)sulfanyl)propanoate: Similar structure with a sulfanyl group instead of a methylamino group.
Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate: Contains a methoxyacrylate group instead of a propanoate group.
Uniqueness
Methyl 3-((5-amino-6-chloropyrimidin-4-yl)(methyl)amino)propanoate is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct biological activities and chemical reactivity. The presence of both an amino group and a methylamino group allows for diverse chemical modifications and potential interactions with biological targets .
特性
分子式 |
C9H13ClN4O2 |
|---|---|
分子量 |
244.68 g/mol |
IUPAC名 |
methyl 3-[(5-amino-6-chloropyrimidin-4-yl)-methylamino]propanoate |
InChI |
InChI=1S/C9H13ClN4O2/c1-14(4-3-6(15)16-2)9-7(11)8(10)12-5-13-9/h5H,3-4,11H2,1-2H3 |
InChIキー |
VEIYUCLXJIFHJE-UHFFFAOYSA-N |
正規SMILES |
CN(CCC(=O)OC)C1=C(C(=NC=N1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


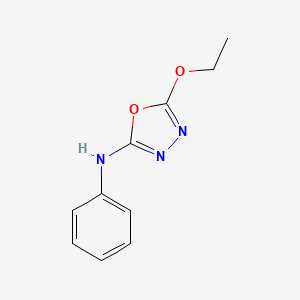
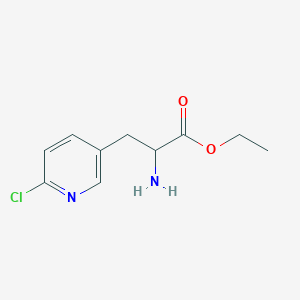

![4-[3-(3,5-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245939.png)
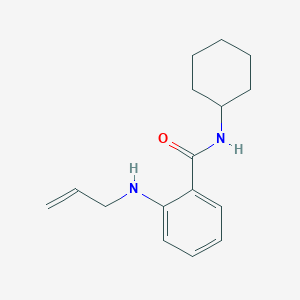
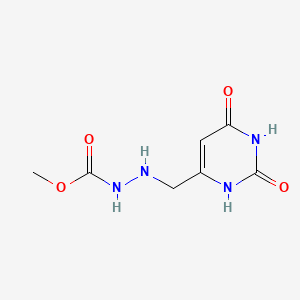

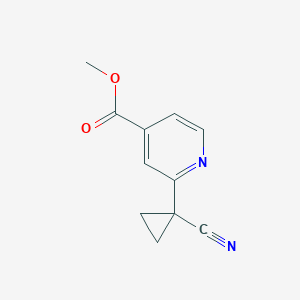
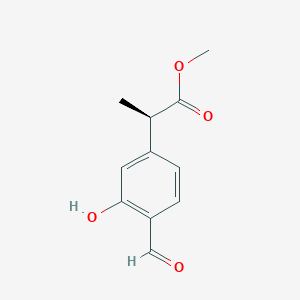

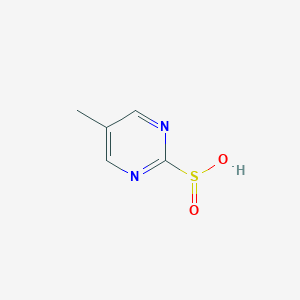
![[(3aR,4R,6R,6aR)-2,2-dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B15245993.png)
![Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B15246019.png)
